molecular formula C23H31BrN2O B12736357 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide CAS No. 3270-75-5

1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide

Cat. No.: B12736357
CAS No.: 3270-75-5
M. Wt: 431.4 g/mol
InChI Key: KAANCUZADCSERB-UHFFFAOYSA-N
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Description

1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyrrolidinium ring substituted with a carbamoyl group and two phenyl groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a pyrrolidine derivative with a suitable alkyl halide, followed by the introduction of the carbamoyl and diphenylpropyl groups through nucleophilic substitution reactions. The final step often involves quaternization with methyl bromide to yield the desired pyrrolidinium bromide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidinium derivatives.

Scientific Research Applications

1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide
  • 1-Benzyl-1-(3-carbamoyl-3,3-diphenylpropyl)-piperidinium bromide

Uniqueness

1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is unique due to its specific substitution pattern on the pyrrolidinium ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

3270-75-5

Molecular Formula

C23H31BrN2O

Molecular Weight

431.4 g/mol

IUPAC Name

2,2-diphenyl-4-(1,2,2-trimethylpyrrolidin-1-ium-1-yl)butanamide;bromide

InChI

InChI=1S/C23H30N2O.BrH/c1-22(2)15-10-17-25(22,3)18-16-23(21(24)26,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14H,10,15-18H2,1-3H3,(H-,24,26);1H

InChI Key

KAANCUZADCSERB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC[N+]1(C)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C.[Br-]

Origin of Product

United States

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